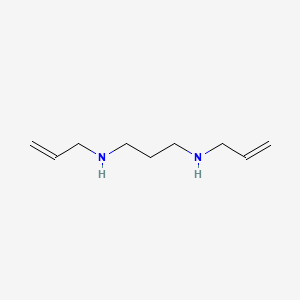

N,N'-Di-2-propenyl-1,3-propanediamine

Vue d'ensemble

Description

N,N’-Di-2-propenyl-1,3-propanediamine: is a chemical compound with the molecular formula C9H18N2 . It is also known by its systematic name 1,3-Propanediamine, N1,N3-di-2-propen-1-yl- . This compound is characterized by the presence of two allyl groups attached to the nitrogen atoms of a 1,3-propanediamine backbone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-2-propenyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with allyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the 1,3-propanediamine attack the electrophilic carbon atoms of the allyl halides, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for N,N’-Di-2-propenyl-1,3-propanediamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, controlled temperatures, and optimized reaction times to ensure high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: N,N’-Di-2-propenyl-1,3-propanediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the allyl groups to saturated alkyl groups.

Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: N,N’-Di-2-propenyl-1,3-propanediamine N-oxides.

Reduction: N,N’-Di-2-propyl-1,3-propanediamine.

Substitution: Various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

N,N'-Di-2-propenyl-1,3-propanediamine possesses amine functional groups and double bonds in its propenyl side chains. This structural configuration allows it to participate in various chemical reactions typical of amines, such as:

- Nucleophilic substitutions

- Cross-linking reactions with other polymers

- Formation of hydrogels for biomedical applications

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its ability to undergo various reactions makes it valuable for creating complex molecules. It is often utilized in the synthesis of:

- Pharmaceutical compounds : Developing new drugs due to its reactivity.

- Polymeric materials : Acting as a cross-linking agent in the production of elastomers and resins.

Biomedical Applications

The compound has shown potential in biomedical research, particularly in the development of drug delivery systems and biocompatible materials. Its properties allow for:

- Controlled release formulations : Utilizing its reactivity to form hydrogels that can encapsulate drugs.

- Tissue engineering : Serving as a scaffold material due to its biocompatibility.

Case Study 1: Drug Synthesis

In a study focusing on the synthesis of novel anti-cancer agents, this compound was employed as an intermediary compound. Researchers reported successful modifications leading to compounds with enhanced efficacy against specific cancer cell lines. The ability to introduce various functional groups through its reactive sites proved beneficial for optimizing drug properties.

Case Study 2: Polymer Development

A research project explored the use of this compound in creating cross-linked polymer networks. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers. This application highlights the compound's potential in developing advanced materials for industrial uses.

Toxicological Assessments

While exploring its applications, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that exposure can lead to irritation of mucous membranes and potential respiratory issues at high concentrations . Therefore, handling precautions are necessary when working with this compound in laboratory settings.

Mécanisme D'action

The mechanism of action of N,N’-Di-2-propenyl-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The allyl groups can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

- N,N’-Diisopropyl-1,3-propanediamine

- N,N’-Diallyl-1,3-propanediamine

- N,N’-Diethyl-1,3-propanediamine

Comparison: N,N’-Di-2-propenyl-1,3-propanediamine is unique due to the presence of allyl groups, which confer specific reactivity and properties. Compared to N,N’-Diisopropyl-1,3-propanediamine, which has isopropyl groups, the allyl groups in N,N’-Di-2-propenyl-1,3-propanediamine make it more reactive in certain chemical reactions. Similarly, N,N’-Diallyl-1,3-propanediamine has similar reactivity but may differ in steric and electronic effects due to the different positioning of the allyl groups .

Activité Biologique

N,N'-Di-2-propenyl-1,3-propanediamine, a compound with significant biological activity, has garnered attention for its potential therapeutic applications and mechanisms of action. This article delves into the biological properties, relevant case studies, and research findings associated with this compound.

- Molecular Formula : C₆H₁₄N₂

- Molecular Weight : 114.19 g/mol

- CAS Number : 111-26-2

This compound is primarily recognized for its role in modulating various biological pathways. It exhibits interactions with cellular receptors and enzymes that are crucial for cellular signaling and metabolic processes. Notably, its polyamine structure allows it to influence cell proliferation and differentiation.

Biological Activities

The compound has been studied for several biological activities:

- Antimicrobial Properties : Research indicates that this compound demonstrates significant antibacterial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anticancer Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cells. A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines (e.g., A2780 ovarian cancer cells) with an IC50 value of approximately 13.7 μM .

- Anti-inflammatory Activity : The compound has been observed to inhibit the production of pro-inflammatory cytokines in RAW 264.7 macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in managing inflammatory diseases .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers treated A2780 ovarian cancer cells with varying concentrations of the compound. The results indicated a significant reduction in cell proliferation and increased rates of apoptosis at higher concentrations. The study concluded that the compound could serve as a potential chemotherapeutic agent against ovarian cancer .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL across different bacterial strains, demonstrating its potential as an antimicrobial agent .

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer | Induced apoptosis in A2780 cells; IC50 = 13.7 μM |

| Study 2 | Antimicrobial | Significant activity against Gram-positive/negative bacteria; MIC = 32–128 µg/mL |

| Study 3 | Anti-inflammatory | Reduced pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells |

Propriétés

IUPAC Name |

N,N'-bis(prop-2-enyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-3-6-10-8-5-9-11-7-4-2/h3-4,10-11H,1-2,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZLGJYOBMKFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCCNCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10903078 | |

| Record name | NoName_3668 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10903078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83132-59-6 | |

| Record name | N,N'-Di-2-propenyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083132596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-DI-2-PROPENYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G172PU0Z5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.